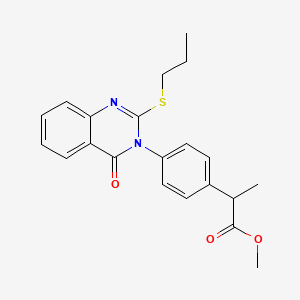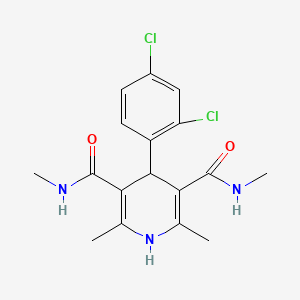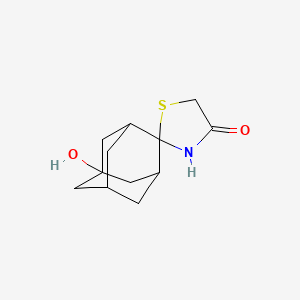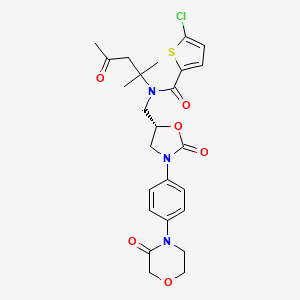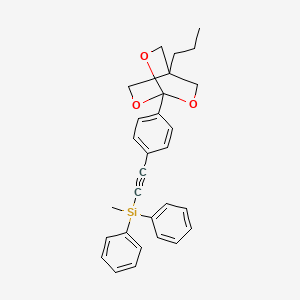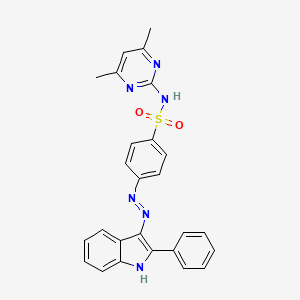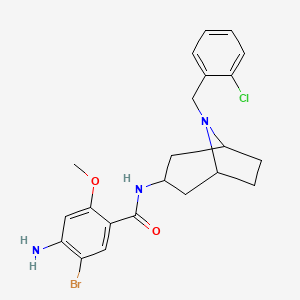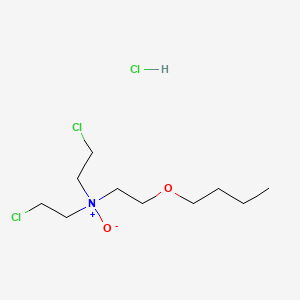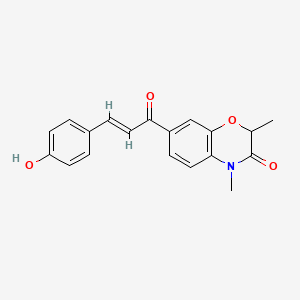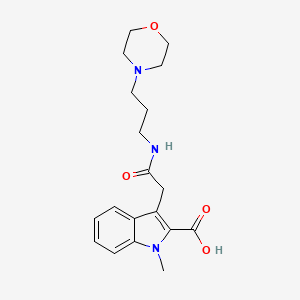
1H-Indole-2-carboxylic acid, 1-methyl-3-(2-((3-(4-morpholinyl)propyl)amino)-2-oxoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxylic acid, 1-methyl-3-(2-((3-(4-morpholinyl)propyl)amino)-2-oxoethyl)- is a complex organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. This particular compound is notable for its unique structure, which includes a morpholine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Indole-2-carboxylic acid, 1-methyl-3-(2-((3-(4-morpholinyl)propyl)amino)-2-oxoethyl)- typically involves multistep organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the carboxylic acid group at the 2-position. Subsequent steps involve the addition of the methyl group at the 1-position and the attachment of the morpholine-containing side chain. Common reagents used in these reactions include indole-2-carboxylic acid, methyl iodide, and morpholine . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
1H-Indole-2-carboxylic acid, 1-methyl-3-(2-((3-(4-morpholinyl)propyl)amino)-2-oxoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with potential biological activities.
Scientific Research Applications
1H-Indole-2-carboxylic acid, 1-methyl-3-(2-((3-(4-morpholinyl)propyl)amino)-2-oxoethyl)- has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and is used in multicomponent reactions to access diverse chemical libraries.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors, receptor agonists, or antagonists.
Medicine: Research focuses on its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 1-methyl-3-(2-((3-(4-morpholinyl)propyl)amino)-2-oxoethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The morpholine ring plays a crucial role in enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar compounds to 1H-Indole-2-carboxylic acid, 1-methyl-3-(2-((3-(4-morpholinyl)propyl)amino)-2-oxoethyl)- include other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of bioactive molecules.
1H-Indole-2-carboxylic acid: A simpler analog without the morpholine-containing side chain.
1H-Indole-3-acetic acid: A plant hormone involved in growth and development.
The uniqueness of 1H-Indole-2-carboxylic acid, 1-methyl-3-(2-((3-(4-morpholinyl)propyl)amino)-2-oxoethyl)- lies in its complex structure, which imparts distinct biological activities and chemical reactivity, making it a valuable compound in various research domains.
Properties
CAS No. |
184691-34-7 |
|---|---|
Molecular Formula |
C19H25N3O4 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-methyl-3-[2-(3-morpholin-4-ylpropylamino)-2-oxoethyl]indole-2-carboxylic acid |
InChI |
InChI=1S/C19H25N3O4/c1-21-16-6-3-2-5-14(16)15(18(21)19(24)25)13-17(23)20-7-4-8-22-9-11-26-12-10-22/h2-3,5-6H,4,7-13H2,1H3,(H,20,23)(H,24,25) |
InChI Key |
BNFSQSKNQRVCAG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)O)CC(=O)NCCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


